
AF-353 hydrochloride
Übersicht
Beschreibung
AF-353 (Hydrochlorid) ist eine Verbindung, die für ihre Rolle als Antagonist der P2X3-Homotrimeren und P2X2/3-Heterotrimeren Formen der P2X-Purinorezeptoren bekannt ist . Es wurde festgestellt, dass es Geschmacksreaktionen blockiert und als Mittel zur Maskierung des bitteren Geschmacks von Medikamenten vorgeschlagen wurde .
Herstellungsmethoden
Die Herstellung von AF-353 (Hydrochlorid) beinhaltet synthetische Wege, die die Reaktion von 5-Iod-4-methoxy-2-propan-2-ylphenol mit 2,4-Diaminopyrimidin in Gegenwart geeigneter Reagenzien und Bedingungen umfassen . Die industriellen Produktionsmethoden für AF-353 (Hydrochlorid) sind nicht umfassend dokumentiert, aber es wird typischerweise im Labor unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert .
Vorbereitungsmethoden
The preparation of AF-353 (hydrochloride) involves synthetic routes that include the reaction of 5-iodo-4-methoxy-2-propan-2-ylphenol with 2,4-diaminopyrimidine in the presence of appropriate reagents and conditions . The industrial production methods for AF-353 (hydrochloride) are not extensively documented, but it is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
AF-353 (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characteristics
AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .
Key Pharmacokinetic Parameters:
Applications in Pain Research
AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .
Case Studies
-
Pain Management in Animal Models:
- In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .
- Taste Modulation:
Comparative Efficacy
The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:
Compound | Receptor Target | pIC50 Value | Mechanism | Oral Bioavailability |
---|---|---|---|---|
AF-353 | P2X3/P2X2/3 | 7.3 - 8.5 | Non-competitive | 32.9% |
A-317491 | P2X3 | ~7.0 | Competitive | Not specified |
TNP-ATP | P2X1/P2X3 | ~7.5 | Competitive | Not specified |
Wirkmechanismus
AF-353 (hydrochloride) exerts its effects by acting as an antagonist of the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are ion channels gated by ATP and are involved in primary afferent sensitization in various pain-related diseases . AF-353 (hydrochloride) inhibits the activation of these receptors by ATP in a non-competitive fashion .
Vergleich Mit ähnlichen Verbindungen
AF-353 (Hydrochlorid) ist einzigartig in seiner hohen Potenz und Selektivität für P2X3- und P2X2/3-Rezeptoren . Ähnliche Verbindungen umfassen:
A-317491: Ein weiterer P2X-Rezeptor-Antagonist mit unterschiedlichen Selektivitäts- und Potenzprofilen.
AF-353 (Hydrochlorid) zeichnet sich durch sein günstiges pharmakokinetisches Profil aus, einschließlich guter oraler Bioverfügbarkeit und hoher Gehirndurchdringung .
Biologische Aktivität
AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.
Potency and Selectivity
The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:
Receptor Type | pIC50 Value | IC50 (nM) |
---|---|---|
Human P2X3 | 8.0 | ~10 |
Rat P2X3 | 8.0 | ~10 |
Human P2X2/3 | 7.3 | ~50 |
AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .
Pharmacokinetics
AF-353 exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : 32.9%
- Half-Life : 1.63 hours
- Protein Binding : 98.2% free fraction in plasma
These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .
In Vitro Studies
In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .
Efficacy in Pain Models
AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .
Comparative Analysis with Other Antagonists
When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of AF-353 hydrochloride, and how is its receptor selectivity determined experimentally?
this compound is a potent antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors, with pIC50 values of 8.0 for human and rat P2X3 receptors and 7.3 for human P2X2/3 receptors . Receptor selectivity is assessed using recombinant cell lines expressing specific receptor subtypes. Intracellular Ca²⁺ flux assays and whole-cell patch-clamp electrophysiology are employed to measure inhibition of agonist-induced responses (e.g., α,β-MeATP-induced currents). Comparative analysis of concentration-response curves for different receptor subtypes validates selectivity .
Q. What in vitro methodologies are commonly employed to assess this compound's antagonistic activity?
Key in vitro methods include:
- Calcium flux assays : Recombinant cells (e.g., HEK293) expressing human or rat P2X3/P2X2/3 receptors are loaded with Ca²⁺-sensitive fluorescent dyes. Agonist-induced Ca²⁺ influx is quantified via fluorometry, with AF-353 pre-incubated to determine inhibitory potency (IC50) .
- Electrophysiology : Voltage-clamp recordings measure inward currents in response to α,β-MeATP (1–300 nM) in transfected cells. AF-353's inhibition is evaluated at varying concentrations (10 nM–1 µM) .
Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) research?
AF-353 exhibits high oral bioavailability and brain penetration, with a brain-to-plasma ratio of 6. Its pharmacokinetic profile includes a short half-life (t₁/₂ = 1.63 hours) and rapid Tmax (30 minutes), enabling acute dosing studies in rodent models of neuropathic pain or bladder dysfunction .
Advanced Research Questions
Q. How can researchers differentiate between P2X3 homomeric and P2X2/3 heteromeric receptor-mediated effects in vivo?
- Genetic models : Use P2X2 or P2X3 knockout mice to isolate receptor-specific contributions .
- Pharmacological tools : Co-administer AF-353 with selective P2X2 antagonists (e.g., AZ10606120) to dissect heteromeric vs. homomeric effects .
- Functional readouts : In cystometry, P2X3 homomeric receptors primarily modulate non-voiding contractions (NVCs), while P2X2/3 heteromers influence bladder compliance. Measure parameters like NVC frequency and peak pressure .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Dose optimization : Adjust dosing intervals (e.g., q.i.d. injections) to compensate for AF-353's short half-life .
- Biomarker validation : Quantify receptor occupancy in target tissues (e.g., bladder or dorsal root ganglia) using radiolabeled AF-353 or ex vivo electrophysiology .
- Species-specific considerations : Compare AF-353's pIC50 in human vs. rodent receptors to explain interspecies variability .
Q. What considerations are critical when designing chronic dosing regimens for AF-353 in rodent pain models?
- Tolerability : Monitor for off-target effects (e.g., cardiovascular or respiratory changes) during prolonged exposure .
- Pharmacodynamic endpoints : Use von Frey filaments for mechanical allodynia and Hargreaves tests for thermal hyperalgesia, correlating results with CSF drug levels .
- Formulation stability : Prepare AF-353 in DMSO (105 mg/mL stock) with aliquots stored at -80°C to prevent hydrolysis .
Q. Methodological Tables
Table 1. Key Pharmacological Parameters of this compound
Table 2. In Vivo Experimental Parameters for Bladder Dysfunction Studies
Q. Synthesis and Characterization
Q. What synthetic routes yield this compound with high purity?
AF-353 is synthesized via a six-step process starting from 1-(2-hydroxy-5-methoxy)ethyl-1-ketone. Key steps include:
- Nucleophilic substitution to form 2-(5-iodo-2-isopropyl-4-methoxyphenoxy)acetonitrile.
- "One-pot" cyclization using Bredereck’s reagent, aniline hydrochloride, and guanidine carbonate. Final purification via column chromatography achieves >98% purity, confirmed by ¹H NMR and mass spectrometry (MS) .
Q. Data Interpretation and Reporting
Q. How should researchers address variability in electrophysiological data from AF-353 studies?
- Signal processing : Apply a 2nd-order Butterworth filter to remove baseline noise in EMG recordings .
- Statistical rigor : Use unpaired t-tests for vehicle vs. treatment comparisons and ANOVA for multi-group analyses (e.g., Sham vs. SCI models) .
- Data transparency : Report raw traces (e.g., Ca²⁺ flux kinetics) in supplementary materials to validate quantitative summaries .
Eigenschaften
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927887-18-1 | |
Record name | 927887-18-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.